molecular formula C10H10N2OS B5585383 (2Z)-2-cyano-3-(5-ethyl(2-thienyl))prop-2-enamide CAS No. 5654-39-7

(2Z)-2-cyano-3-(5-ethyl(2-thienyl))prop-2-enamide

Cat. No.: B5585383
CAS No.: 5654-39-7
M. Wt: 206.27 g/mol
InChI Key: ZFIVHFMVGUPGOQ-ALCCZGGFSA-N
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Description

(2Z)-2-cyano-3-(5-ethyl(2-thienyl))prop-2-enamide is an organic compound characterized by the presence of a cyano group, a thienyl ring, and an enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-(5-ethyl(2-thienyl))prop-2-enamide typically involves the reaction of 5-ethyl-2-thiophenecarboxaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or dimethylformamide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-(5-ethyl(2-thienyl))prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride or catalytic hydrogenation

    Substitution: Sodium methoxide or potassium cyanide

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2Z)-2-cyano-3-(5-ethyl(2-thienyl))prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which (2Z)-2-cyano-3-(5-ethyl(2-thienyl))prop-2-enamide exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide
  • (2Z)-2-cyano-3-(5-methyl(2-thienyl))prop-2-enamide
  • (2Z)-2-cyano-3-(5-phenyl(2-thienyl))prop-2-enamide

Uniqueness

(2Z)-2-cyano-3-(5-ethyl(2-thienyl))prop-2-enamide is unique due to the presence of the ethyl group on the thienyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

(Z)-2-cyano-3-(5-ethylthiophen-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-2-8-3-4-9(14-8)5-7(6-11)10(12)13/h3-5H,2H2,1H3,(H2,12,13)/b7-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIVHFMVGUPGOQ-ALCCZGGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(S1)/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350443
Record name ST020930
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5654-39-7
Record name ST020930
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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